1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine is a complex organic compound that features a pyrimidine ring substituted with fluorine and a fluorophenyl group, an imidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine involves multiple steps, starting with the preparation of the pyrimidine core. The typical synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-fluorobenzaldehyde and guanidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imidazole Moiety: The imidazole ring is synthesized separately and then coupled with the pyrimidine core.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-[(1H-imidazol-4-yl)methyl]-N-methylazetidin-3-amine: shares structural similarities with other pyrimidine and imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6/c1-25(7-14-6-21-10-22-14)15-8-26(9-15)18-16(20)17(23-11-24-18)12-2-4-13(19)5-3-12/h2-6,10-11,15H,7-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNKXKLBXCPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CN1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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